molecular formula C7H13N B14728798 1,5-Dimethyl-1,2,3,4-tetrahydropyridine CAS No. 5631-71-0

1,5-Dimethyl-1,2,3,4-tetrahydropyridine

Cat. No.: B14728798
CAS No.: 5631-71-0
M. Wt: 111.18 g/mol
InChI Key: SQYIVWVLOAIJDI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,2,3,4-tetrahydropyridine (1,5-DM-THP) is a partially saturated six-membered heterocyclic compound with methyl groups at the 1- and 5-positions. For example, 1,5-dimethyl-THP derivatives are intermediates in the preparation of complex heterocycles, such as pyrazolones and coumarin-containing compounds . The structural flexibility of THP derivatives allows for diverse functionalization, making them valuable in drug discovery and organic synthesis.

Properties

CAS No.

5631-71-0

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1,5-dimethyl-3,4-dihydro-2H-pyridine

InChI

InChI=1S/C7H13N/c1-7-4-3-5-8(2)6-7/h6H,3-5H2,1-2H3

InChI Key

SQYIVWVLOAIJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(CCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-1,2,3,4-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of pyridinium salts. For example, the reduction of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of suitable precursors to form the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .

Comparison with Similar Compounds

Neurotoxic THP Derivatives

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Structure: Methyl at position 1, phenyl at position 4. Activity: MPTP is a potent neurotoxin that induces Parkinsonism via conversion to the toxic metabolite MPP+ by monoamine oxidase B (MAO-B). MPP+ selectively destroys dopaminergic neurons in the substantia nigra . Mechanism: Unlike 1,5-DM-THP, MPTP requires metabolic activation for toxicity, highlighting the critical role of substituent position (1-methyl vs. 1,5-dimethyl) in biological pathways.
  • 1,2,3,4-Tetrahydroisoquinoline (TIQ) Structure: Benzene-fused THP core. Activity: TIQ and its derivatives (e.g., 1-benzyl-TIQ) are endogenous neurotoxins implicated in Parkinson’s disease. Their planar structure enhances binding to neuronal targets, unlike the non-aromatic 1,5-DM-THP .

Pharmacologically Active THP Derivatives

  • 4-Nitrophenyl-THP Derivatives

    • Structure : Nitro group at position 4.
    • Activity : These compounds act as vasodilators and antihypertensive agents by modulating coronary blood flow. Substituents at position 4 (e.g., nitro groups) enhance cardiovascular activity, contrasting with 1,5-dimethyl substitution .
  • 6-Acetyl-1,2,3,4-THP

    • Structure : Acetyl group at position 5.
    • Activity : A key flavor compound in bread, formed via the Hodge mechanism from proline and sugars. Acetyl substituents confer flavor properties, while methyl groups in 1,5-DM-THP likely influence lipophilicity and metabolic stability .

Antioxidant THP Derivatives

  • 4-Substituted THP Derivatives
    • Structure : Functional groups (e.g., hydroxyl, alkyl) at position 4.
    • Activity : Antioxidant efficacy correlates with electron-donating substituents at position 4. For example, 4-hydroxy-THP derivatives exhibit radical-scavenging activity, whereas 1,5-dimethyl substitution may reduce polarity and alter redox behavior .

Structure-Activity Relationships (SAR)

The biological and chemical properties of THP derivatives depend on:

Substituent Position :

  • Position 1 (e.g., MPTP’s methyl group) is critical for neurotoxicity.
  • Position 4 (e.g., nitro or acetyl groups) influences cardiovascular or flavor activity.
  • 1,5-Dimethyl substitution may enhance steric hindrance or alter ring conformation.

Substituent Type: Electron-withdrawing groups (e.g., nitro) enhance vasodilation.

Metabolic Pathways :

  • MPTP requires MAO-B activation, while TIQ derivatives act directly.
  • 1,5-DM-THP’s metabolism remains unstudied but could involve hepatic enzymes or oxidation.

Data Table: Key THP Derivatives and Their Properties

Compound Substituents Biological Activity Mechanism Reference
1,5-DM-THP 1-CH₃, 5-CH₃ Limited data; synthetic intermediate N/A
MPTP 1-CH₃, 4-Ph Neurotoxicity (Parkinsonism) MAO-B → MPP+
TIQ Benzene-fused Endogenous neurotoxin Direct neuronal damage
4-Nitrophenyl-THP 4-NO₂ Vasodilation, antihypertensive Coronary blood flow modulation
6-Acetyl-THP 6-COCH₃ Flavor compound (bread) Maillard reaction intermediate
4-Hydroxy-THP 4-OH Antioxidant Radical scavenging

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